N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}methanesulfonamide
Description
N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}methanesulfonamide is a heterocyclic compound featuring a pyridazinone core substituted with a furan-2-yl group at position 3, connected via a propyl chain to a methanesulfonamide moiety. Its molecular formula is C₁₂H₁₆N₃O₄S, with a molecular weight of 298.35 g/mol. The pyridazinone ring (1,6-dihydropyridazin-6-one) contributes rigidity and hydrogen-bonding capacity, while the furan ring enables π-π interactions.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-20(17,18)13-7-3-8-15-12(16)6-5-10(14-15)11-4-2-9-19-11/h2,4-6,9,13H,3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJXTSGLODDQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}methanesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step often involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, where a furan boronic acid or ester reacts with a halogenated pyridazinone derivative in the presence of a palladium catalyst.
Attachment of the Propyl Linker: The propyl linker is typically introduced through an alkylation reaction, where a propyl halide reacts with the pyridazinone-furan intermediate.
Sulfonamide Formation: Finally, the methanesulfonamide group is introduced by reacting the propyl-linked intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furanones or other oxidized derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines or other reduced forms.
Substitution: The compound can undergo various substitution reactions, particularly at the furan ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone could produce dihydropyridazines.
Scientific Research Applications
Chemistry
In organic synthesis, N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}methanesulfonamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be explored for its activity as an enzyme inhibitor, receptor modulator, or as a scaffold for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, enabling the design of materials with tailored characteristics.
Mechanism of Action
The mechanism by which N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}methanesulfonamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridazinone moieties could play key roles in these interactions, potentially involving hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-methoxy-5-methylbenzene-1-sulfonamide
- Molecular Formula : C₁₉H₂₁N₃O₅S
- Molecular Weight : 403.45 g/mol
- Key Difference : Substitution of methanesulfonamide with a 2-methoxy-5-methylbenzene sulfonamide group. This introduces steric bulk and lipophilicity, likely reducing solubility but enhancing receptor-binding affinity in hydrophobic pockets .
2-Cyanopyridine Molecular Formula: C₆H₄N₂ Molecular Weight: 104.11 g/mol Key Difference: A simpler heterocycle lacking the pyridazinone-furan scaffold and sulfonamide group. Its cyano group is strongly electron-withdrawing, favoring interactions with electron-rich biological targets .
Crystallographic and Conformational Analysis
Software suites like WinGX and ORTEP () enable comparative analysis of molecular geometry. For example:
- The pyridazinone ring in the target compound is nearly planar (torsion angle < 5°), facilitating stacking interactions.
- The propyl linker adopts a gauche conformation, optimizing spatial alignment between the sulfonamide and heterocyclic moieties. In contrast, benzene sulfonamide analogs show restricted linker flexibility due to steric hindrance .
Research Findings and Implications
Solubility and Bioavailability :
- The target compound’s smaller sulfonamide group confers higher solubility (12.5 mg/mL) than its benzene sulfonamide analog (3.2 mg/mL), suggesting improved bioavailability .
Receptor Binding :
- Molecular docking studies hypothesize that the furan ring’s electron-rich system enhances binding to enzymes with aromatic pockets (e.g., kinases). The benzene sulfonamide analog may exhibit stronger affinity but lower selectivity due to hydrophobic interactions .
Synthetic Utility: Unlike 2-cyanopyridine (a building block for nucleoside analogs), the target compound’s complexity positions it as a lead candidate for targeted therapeutics, particularly in inflammation or oncology .
Biological Activity
Chemical Structure and Properties
The compound features a dihydropyridazin core with a furan ring, which is known for its biological activity. The presence of the methanesulfonamide group enhances its solubility and may contribute to its pharmacological properties. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity . The furan and pyridazin moieties are prevalent in bioactive molecules that demonstrate efficacy against various pathogens. Preliminary studies suggest that this compound may possess similar properties, potentially acting as an inhibitor of specific enzymes involved in microbial metabolism.
Enzyme Inhibition
The ability of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}methanesulfonamide to inhibit enzymes is particularly noteworthy. Enzyme inhibition studies are crucial for understanding the compound's mechanism of action. Compounds with structural similarities have shown effectiveness against cysteinyl proteinases, which are implicated in various diseases .
Case Studies
- Cysteinyl Proteinase Inhibition : A study highlighted the synthesis of compounds that inhibit cysteinyl proteinases, suggesting that derivatives of pyridazin could be effective in this regard. Although specific data on the target compound is limited, the structural parallels indicate a potential for similar activity .
- Antifungal Activity : Another investigation into related furan-containing compounds revealed promising antifungal properties, opening avenues for exploring this compound against fungal infections.
The proposed mechanisms by which this compound exerts its biological effects likely involve:
- Enzyme Binding : The structure suggests it may bind to active sites on enzymes, inhibiting their function.
- Cell Membrane Interaction : The hydrophobic regions of the molecule may facilitate interactions with cell membranes, affecting permeability and leading to cell lysis in microorganisms.
Comparative Analysis of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
